N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived carboxamide compound characterized by two benzothiazole moieties linked via a phenyl-carboxamide group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-20(13-8-9-16-19(11-13)26-12-22-16)23-15-5-3-4-14(10-15)21-24-17-6-1-2-7-18(17)27-21/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLIXEYPLQHYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with various aromatic aldehydes under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs catalytic processes and microwave irradiation to enhance yield and reduce reaction times. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes. This inhibition can result in antibacterial, antifungal, or anticancer effects, depending on the specific target .
Comparison with Similar Compounds
Structural Analogues
The compound shares a benzothiazole-carboxamide scaffold with several pharmacologically active molecules. Key structural analogues include:
Key Observations :
- The presence of electron-withdrawing groups (e.g., cyano, nitro) in TAK632 and Patel’s derivatives enhances target binding and metabolic stability .
- Substitutions on the benzothiazole ring (e.g., methyl, fluoro) influence solubility and selectivity .
BRAF Kinase Inhibition
- TAK632 : Exhibits potent inhibition of BRAFWT (IC₅₀: 3.23 nM) and BRAFV600E (IC₅₀: 4.46 nM) by stabilizing an αC-in/αC-in dimeric conformation, avoiding paradoxical MAPK pathway activation .
- Bivalent TAK Inhibitors (e.g., TAK-4-TAK): Linker length impacts potency (IC₅₀: 73.8–732 nM), but all are 15–400× less potent than monovalent TAK632 due to altered binding modes .
- Vemurafenib: A non-benzothiazole BRAF inhibitor (IC₅₀: ~10 nM) prone to drug resistance via dimer-induced reactivation, unlike TAK632 .
Antibacterial Activity
- Patel’s 6-fluoro-benzothiazole derivatives : Show superior activity against S. aureus and S. pyogenes (comparable to ampicillin) and M. tuberculosis .
Mechanistic Insights
- TAK632 : Induces inhibited BRAF dimers via interactions with residues R509, W450, and D448, critical for αC-in/αC-in stabilization .
- Bivalent inhibitors : Fail to promote BRAF dimerization in sedimentation velocity assays, unlike vemurafenib-based bivalent compounds .
- Resistance mechanisms : BRAF inhibitors with αC-out conformations (e.g., vemurafenib) are prone to paradoxical activation, whereas αC-in inhibitors like TAK632 mitigate this risk .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H13N3OS2 |
| Molecular Weight | 397.47 g/mol |
The primary mechanism of action for this compound involves its interaction with specific molecular targets within bacterial and cancer cells:
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against Mycobacterium tuberculosis by targeting the enzyme DprE1, crucial for cell wall synthesis in bacteria. The inhibition of this enzyme leads to bactericidal effects.
- Anticancer Activity : Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. This is achieved through their ability to inhibit various kinases involved in cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics. The compound demonstrates good solubility in organic solvents and moderate stability under physiological conditions. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest that it has an acceptable profile for further development as a therapeutic agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Antimicrobial Activity : In a study evaluating various benzothiazole derivatives, this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The IC50 values were reported in the low micromolar range for several cancer types, indicating strong potential as an anticancer agent.
Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 5 | 10 |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 12 | 24 |
Anticancer Activity Results
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 4.5 |
| MCF7 (Breast) | 5.0 |
| A549 (Lung) | 6.0 |
Q & A
Basic Research Question
- NMR Spectroscopy : Confirm molecular structure via - and -NMR, focusing on aromatic proton environments (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm, benzothiazole C=N at ~1600 cm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure using SHELX for refinement and ORTEP-III for visualization .
How does this compound interact with BRAF kinase, and what experimental approaches validate its mechanism?
Advanced Research Question
The compound may inhibit BRAF kinase by stabilizing inactive dimeric conformations (e.g., αC-in/αC-in), as seen in structurally related benzothiazole derivatives like TAK632 . Methodological validation includes:
- Kinase Assays : Measure IC using ELISA-based phosphorylation assays with GST-MEK1 as a substrate .
- Analytical Ultracentrifugation : Confirm dimerization by analyzing sedimentation velocity under varying inhibitor concentrations .
- Mutational Analysis : Test BRAF mutants (e.g., R509H, W450A) to identify residues critical for binding and dimer stabilization .
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Question
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve electron density maps for the benzothiazole core and carboxamide linkage .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Address disorder in flexible substituents (e.g., phenyl groups) via PART instructions .
- Validation : Check geometry with PLATON and visualize using ORTEP-III to highlight bond angles/lengths deviating >3σ from ideal values .
How to address discrepancies in reported biological activity across studies?
Advanced Research Question
Contradictions may arise from:
- Synthesis Variability : Impurities in intermediates (e.g., incomplete coupling) can alter bioactivity. Validate purity via HPLC (>95%) and control reaction conditions (e.g., anhydrous DMF, 0°C for acid chloride formation) .
- Assay Conditions : Differences in cell lines (e.g., BRAF vs. wild-type) or ATP concentrations affect IC. Standardize protocols using recombinant BRAF domains and fixed ATP levels (e.g., 10 µM) .
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid aggregation in cellular assays .
What strategies optimize structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Substituent Variation : Modify benzothiazole substituents (e.g., fluoro, methoxy) to assess impact on BRAF binding. Synthesize derivatives via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .
- Molecular Docking : Use BRAF crystal structures (PDB: 3OG7) to predict binding modes and prioritize synthetic targets .
- Biological Testing : Compare inhibition profiles against related kinases (e.g., CRAF, MEK1) to evaluate selectivity .
How to design experiments assessing the compound’s pharmacokinetic (PK) properties?
Advanced Research Question
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction in serum .
- Caco-2 Permeability : Assess intestinal absorption potential by measuring apical-to-basolateral transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
